2-Ethoxy-4,5-difluorobenzaldehyde
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Overview
Description
2-Ethoxy-4,5-difluorobenzaldehyde is a chemical compound belonging to the class of fluorobenzaldehydes. It has the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.15 g/mol. This compound is characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzaldehyde core, making it a versatile small molecule scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-ethoxybenzaldehyde with a fluorinating agent under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of 2-Ethoxy-4,5-difluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,5-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups in place of the ethoxy or fluorine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-Ethoxy-4,5-difluorobenzoic acid.
Reduction: 2-Ethoxy-4,5-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
2-Ethoxy-4,5-difluorobenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The ethoxy group may also influence its solubility and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3,5-difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.
2,4-Difluorobenzaldehyde: Lacks the ethoxy group, affecting its reactivity and applications.
3,5-Difluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns.
Uniqueness
The combination of ethoxy and fluorine groups provides a distinct set of properties that can be leveraged in various research and industrial contexts .
Properties
IUPAC Name |
2-ethoxy-4,5-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHGEEWRLKAHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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